molecular formula C12H12N6O2 B5620765 2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole

2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole

Cat. No. B5620765
M. Wt: 272.26 g/mol
InChI Key: BPWZHHWEDDFTMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole involves intricate chemical reactions. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been synthesized using high-yield processes. These syntheses often employ terminal ethynyl and butadiynyl substituents, indicating the potential for a variety of synthetic pathways and modifications for the target compound (Wang et al., 2006).

Molecular Structure Analysis

X-ray crystallography has played a pivotal role in determining the molecular structure of related compounds, providing insights into their spatial configuration and stability. For example, the crystal structure of certain tetrazole derivatives has been elucidated, showcasing the arrangement of aryl rings and the lack of conjugation to the tetrazole group, which might reflect the structural characteristics of the compound (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, demonstrating a range of reactivities and interactions. For instance, the interaction with chloropentane-2,4-dione and subsequent methylation processes highlight the chemical versatility and potential for further functionalization of these compounds (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of compounds like this compound, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal stability and solubility in different solvents can be deduced from studies on related compounds, which often reveal a high degree of stability under ambient conditions (Wang et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for this compound would depend on its biological activity. Given the diverse biological activities of oxadiazoles, it could be further explored for potential applications in medicinal chemistry .

properties

IUPAC Name

3-methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-9-12(16-20-15-9)19-8-7-18-14-11(13-17-18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWZHHWEDDFTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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